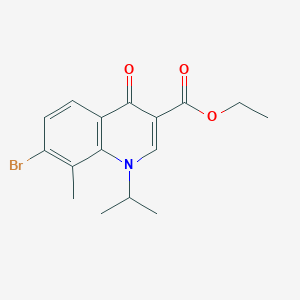

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a brominated quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a bromine atom at position 7, an isopropyl group at position 1, and a methyl group at position 6. The ethyl ester at position 3 enhances lipophilicity, which can impact cellular permeability and bioavailability . Bromine, as a bulky electronegative substituent, may modulate electronic effects on the quinoline ring, affecting interactions with biological targets like DNA gyrase or topoisomerase IV .

Properties

Molecular Formula |

C16H18BrNO3 |

|---|---|

Molecular Weight |

352.22 g/mol |

IUPAC Name |

ethyl 7-bromo-8-methyl-4-oxo-1-propan-2-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18BrNO3/c1-5-21-16(20)12-8-18(9(2)3)14-10(4)13(17)7-6-11(14)15(12)19/h6-9H,5H2,1-4H3 |

InChI Key |

DHNYXHIRIBAXQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may also involve heating under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can be used to modify the quinoline ring, potentially altering its biological activity.

Substitution: Halogen atoms like bromine can be substituted with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its effectiveness against various bacterial strains. For instance, studies suggest that modifications to the quinoline structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

- Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy. The ability of certain dihydroquinolines to inhibit cancer cell proliferation and induce apoptosis has been documented. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent .

- Anti-inflammatory Effects : The anti-inflammatory properties of quinoline derivatives have been explored in various studies. This compound could be evaluated for its effects on inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

- Pesticide Development : The compound's structural characteristics may provide a basis for developing new agrochemicals. Its potential as an eco-friendly pesticide could be explored, particularly in light of increasing regulatory pressures on conventional pesticides due to environmental concerns .

- Plant Growth Regulators : Dihydroquinoline derivatives have been studied for their effects on plant growth and development. This compound may serve as a model compound for synthesizing plant growth regulators that enhance crop yield and resistance to stressors .

Materials Science Applications

- Polymer Chemistry : The unique chemical structure of this compound lends itself to applications in polymer chemistry. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or improved mechanical properties .

- Nanotechnology : The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the efficacy and targeting of therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often occurs through hydrogen bonding or hydrophobic interactions, leading to changes in the biological pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Quinolone Derivatives

Key Findings

Substituent Effects on Bioactivity: Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine reduce antibacterial potency but may improve stability against enzymatic degradation . Isopropyl vs.

Synthetic Pathways: The target compound is synthesized via bromination of precursor quinolones, whereas chloro/fluoro analogs (e.g., compound in ) involve nitration and halogenation steps. Reduction of nitro or azido groups (e.g., ) is critical for generating amino-substituted derivatives, which are intermediates for heterocyclic fused systems.

Physicochemical Properties: Solubility: The methyl group at position 8 and bromine at 7 reduce aqueous solubility compared to methoxy or amino-substituted derivatives (e.g., ). Hydrolysis of the ethyl ester to the carboxylic acid (as in ) improves solubility but may compromise membrane permeability. Crystal Packing: Bromine and isopropyl substituents influence intermolecular interactions. For example, cyclopropyl-containing analogs exhibit C–H···O/Cl interactions (), whereas the target compound’s bulkier groups may favor van der Waals-dominated packing.

Antimicrobial Activity: Fluoroquinolones (e.g., ) exhibit superior activity due to fluorine’s electronegativity and cyclopropyl’s optimal DNA gyrase binding. The target compound’s bromine and isopropyl groups likely result in weaker activity but could offer novel mechanisms against resistant strains.

Research Implications

- Drug Design: Brominated quinolones like the target compound may serve as leads for overcoming fluoroquinolone resistance via steric or electronic modulation.

- Synthetic Utility : The ethyl ester group enables derivatization (e.g., hydrolysis to carboxylic acids ), facilitating structure-activity relationship studies.

- Crystallography : Comparative analysis of crystal structures (e.g., ) highlights substituent-dependent packing patterns, aiding in solubility and stability predictions.

Biological Activity

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (referred to as "the compound") is a synthetic organic compound belonging to the quinoline class. Its molecular formula is with a molecular weight of approximately 352.22 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the field of antibacterial research.

Chemical Structure and Properties

The compound features a bromo substituent at the 7-position, an isopropyl group at the 1-position, and a methyl group at the 8-position of the quinoline ring. The presence of a carboxylate group at the 3-position enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of quinoline derivatives and subsequent esterification reactions. The methods used for synthesis are crucial for producing this compound in sufficient yield and purity for research applications .

Antibacterial Properties

The compound exhibits notable antibacterial activity, particularly as an intermediate in the synthesis of ozenoxacin, a topical antibiotic approved by the FDA for treating bacterial infections such as impetigo. Ozenoxacin has shown efficacy against bacteria resistant to conventional antibiotics, making this compound a vital component in developing new antimicrobial therapies .

Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.125 |

| Escherichia coli | ≤ 0.125 |

| Pseudomonas aeruginosa | 16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

These results indicate that the compound maintains potent activity against both Gram-positive and Gram-negative bacteria .

The antibacterial mechanism primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Molecular docking studies have shown that the compound binds effectively to these targets, suggesting a mechanism similar to that of fluoroquinolones .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced penetration and efficacy against MRSA and MSSA infections when modified with different ester groups .

- Cytotoxicity : In vitro cytotoxicity assays showed low toxicity levels for this compound, indicating its potential for therapeutic use without significant adverse effects .

- Structural Modifications : Research has explored modifications at the C-3 carboxylic acid group, leading to compounds that induce apoptosis in cancerous cells while maintaining antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.